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Compound of Interest

Compound Name: D-Phenylalaninol-d2

CAS No.: 63386-40-3

Cat. No.: B1146239 Get Quote

Isotopically Labeled Chiral Amino Alcohol for Metabolic Tracing and Asymmetric Synthesis[1][2]

Executive Summary
D-Phenylalaninol-d2 (specifically (R)-2-Amino-3-phenylpropan-1,1-d2-1-ol) is a stable,

isotopically labeled chiral auxiliary and metabolic probe.[1][2] It represents the reduced form of

D-Phenylalanine where the hydroxymethyl carbon bears two deuterium atoms.[1] This

compound is critical in quantitative proteomic mass spectrometry (as a fragment-specific

reporter) and in mechanistic studies of peptide bond reduction.[1][2] Its primary utility lies in its

resistance to metabolic oxidation at the C1 position and its distinct spectral signature which

simplifies NMR complexity by eliminating diastereotopic proton signals at the hydroxymethyl

group.[3]

Chemical Identity & Stereochemistry[1][4][5]
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Parameter Data

IUPAC Name (R)-2-Amino-3-phenylpropan-1,1-d2-1-ol

Common Name D-Phenylalaninol-d2; D-Phe-ol-d2

Parent CAS 5267-64-1 (Unlabeled D-Phenylalaninol)

Chemical Formula

Molecular Weight
153.22 g/mol (Calculated based on

enrichment)

Chiral Center R-configuration at C2

Isotopic Enrichment
Typically

98 atom % D

Structural Visualization
The deuterium label is located at the C1 position (hydroxymethyl group), replacing the two

enantiotopic protons found in the non-deuterated parent.

Synthesis & Preparation Protocol
Methodology: Reductive Deuteration of D-Phenylalanine Causality: The use of Lithium

Aluminum Deuteride (

) is preferred over

protocols because it ensures complete reduction of the carboxylic acid directly to the primary
alcohol with high isotopic incorporation at the C1 position.

Experimental Workflow
Reagents: D-Phenylalanine (99% ee),

(98+ atom % D), Anhydrous THF, 1M NaOH (for quenching).[3]

Step-by-Step Protocol:
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Activation: In a flame-dried 3-neck flask under Argon, suspend D-Phenylalanine (1.0 eq) in

anhydrous THF (0.5 M concentration).

Addition: Cool to 0°C. Add

(2.5 eq) portion-wise over 30 minutes. Note: Exothermic reaction; control temperature to
prevent racemization.

Reflux: Warm to room temperature, then reflux for 12 hours. The vigorous reduction ensures

the carboxylic carbon is fully saturated with deuterium.[3]

Quench (Fieser Method): Cool to 0°C. Carefully add water (

mL), then 15% NaOH (

mL), then water (

mL) relative to

grams of

used.

Isolation: Filter the granular precipitate. Dry the filtrate over

and concentrate in vacuo.

Purification: Recrystallize from Ethyl Acetate/Hexanes to yield white needles.

Synthesis Logic Diagram

Mechanism LogicD-Phenylalanine
(Carboxylic Acid)

Aluminate Complex
Intermediate

Reflux 12h
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(C-1 Deuterated)
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Caption: Figure 1. Reductive deuteration pathway converting the carboxylic acid of D-Phe to

the dideutero-alcohol.[1][2]

Physical & Spectral Data
Self-Validating Logic: The spectral data provided below allows for immediate verification of the

compound.[1] The disappearance of specific proton signals in NMR and the mass shift in MS

act as internal quality controls.[3]

Physical Properties Table[1][8][9]
Property Value (Parent/Predicted) Notes

Melting Point 93–95 °C
Isotopic substitution rarely

alters MP >1°C.

Boiling Point ~273 °C (Predicted)
Decomposes/Sublimes before

boiling at atm pressure.[1][2][3]

Optical Rotation
(

, 1M HCl)

Deuteration induces a

negligible secondary isotope

effect on rotation.[2][3]

Solubility
Soluble in EtOH, MeOH,

DMSO,
Sparingly soluble in

hexanes/water.[2][3]

pKa (Conj. Acid) ~9.2 (Amine)
Basic character is retained.[2]

[3]

Spectral Characterization[1][9]
1. Mass Spectrometry (ESI-MS)[1][2]

Parent (Unlabeled):

[1]

D-Phenylalaninol-d2:

[1][2]
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Verification: A +2 Da shift in the molecular ion peak confirms the incorporation of two

deuterium atoms.[3]

2. Proton NMR (

-NMR) Comparison
Solvent:

(Chemical shifts

in ppm)

Proton Position Unlabeled D-Phe-ol
D-Phenylalaninol-
d2

Diagnostic Change

Aromatic (5H) 7.15 – 7.35 (m) 7.15 – 7.35 (m) No change.[1][2][3]

H-1 (

)
3.38 (dd) & 3.61 (dd) Absent

Primary confirmation

of d2 labeling.

H-2 (Chiral CH) 3.10 (m)
~3.10 (dd

t/br s)

Simplification: Loss of

coupling to H-1

protons.[1][2][3]

H-3 (Benzylic) 2.50 (dd) & 2.78 (dd) 2.50 (dd) & 2.78 (dd)

Retains diastereotopic

nature due to chiral

center.[1][2][3]

3. Carbon NMR (

-NMR)
C-1 (Alcohol): The signal at ~66 ppm (in parent) will diminish significantly and split into a

quintet due to C-D coupling (

).[1] This is the definitive carbon probe for isotopic purity.[3]

Fragmentation Pathway (MS/MS) Logic[1]
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Molecular Ion [M+H]+
m/z 154.1

Tropylium Ion
m/z 91.0

Benzylic Cleavage

Immonium Ion Analog
(Loss of CD2OH)

Alpha Cleavage

Neutral Loss: CD2OH
(Mass 33)

Click to download full resolution via product page

Caption: Figure 2. ESI-MS fragmentation logic. The loss of the hydroxymethyl group (mass 33

vs 31 in unlabeled) confirms the location of the label.

Quality Control & Handling
To ensure "Trustworthiness" in experimental application, follow these storage protocols:

Hygroscopicity: Amino alcohols are hygroscopic.[2][3] Store under inert atmosphere

(Argon/Nitrogen).[1][3] Moisture absorption will shift NMR signals (exchangeable protons)

and alter weight-based stoichiometry.[1][2][3]

Air Sensitivity: While relatively stable, long-term exposure to air can lead to slow oxidation of

the amine (N-oxide formation) or carbonate formation (

absorption).[1][2]

Re-verification: Before use in critical steps (e.g., as a chiral auxiliary), run a quick 1H-NMR.

[3] If the region at 3.4–3.6 ppm shows signals >1% integration relative to the chiral proton,

the isotopic purity is compromised or the sample is contaminated with the unlabeled parent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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